molecular formula C6H13N B14098233 1-cyclopropyl-N,N-dimethylmethanamine CAS No. 58862-95-6

1-cyclopropyl-N,N-dimethylmethanamine

Cat. No.: B14098233
CAS No.: 58862-95-6
M. Wt: 99.17 g/mol
InChI Key: DQVRGSIXUGZCOV-UHFFFAOYSA-N
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Description

1-cyclopropyl-N,N-dimethylmethanamine: is an organic compound with the molecular formula C₆H₁₃N It is a tertiary amine characterized by a cyclopropyl group attached to the nitrogen atom, along with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyclopropyl-N,N-dimethylmethanamine can be synthesized through several methods. One common approach involves the alkylation of cyclopropylamine with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically proceeds under mild conditions, with the base neutralizing the acidic by-products formed during the reaction.

Another method involves the reductive amination of cyclopropyl ketone with dimethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This reaction is carried out in an inert solvent like tetrahydrofuran or ethanol, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process. Additionally, advanced purification techniques like chromatography and crystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-N,N-dimethylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other functional groups like halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in inert solvents like tetrahydrofuran or ethanol.

    Substitution: Alkyl halides, halogenating agents, and other nucleophiles in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines with reduced cyclopropyl groups.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

1-cyclopropyl-N,N-dimethylmethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-N,N-dimethylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group imparts unique steric and electronic properties, influencing the compound’s binding affinity and selectivity. The nitrogen atom’s lone pair of electrons can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

1-cyclopropyl-N,N-dimethylmethanamine can be compared with other similar compounds such as:

    N,N-dimethylcyclopropanamine: Similar structure but lacks the cyclopropyl group.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the dimethyl groups.

    N,N-dimethylmethanamine: Lacks the cyclopropyl group and has different reactivity and applications.

The uniqueness of this compound lies in its combination of the cyclopropyl and dimethyl groups, which confer distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

58862-95-6

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

1-cyclopropyl-N,N-dimethylmethanamine

InChI

InChI=1S/C6H13N/c1-7(2)5-6-3-4-6/h6H,3-5H2,1-2H3

InChI Key

DQVRGSIXUGZCOV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CC1

Origin of Product

United States

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